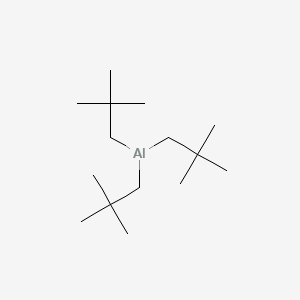
N-(1,3-dihydroxy-4,5-dimethylimidazol-2-ylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dihydroxy-4,5-dimethylimidazol-2-ylidene)hydroxylamine is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydroxy-4,5-dimethylimidazol-2-ylidene)hydroxylamine typically involves the reaction of 1,3-dihydroxy-4,5-dimethylimidazole with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-dihydroxy-4,5-dimethylimidazol-2-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
N-(1,3-dihydroxy-4,5-dimethylimidazol-2-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(1,3-dihydroxy-4,5-dimethylimidazol-2-ylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydroxy-4,5-dimethylimidazole: A precursor in the synthesis of N-(1,3-dihydroxy-4,5-dimethylimidazol-2-ylidene)hydroxylamine.
1,3-Diisopropyl-4,5-dimethylimidazol-2-ylidene: Another imidazole derivative with different substituents.
Uniqueness
This compound is unique due to its specific hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives.
Propiedades
Fórmula molecular |
C5H9N3O3 |
|---|---|
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
N-(1,3-dihydroxy-4,5-dimethylimidazol-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C5H9N3O3/c1-3-4(2)8(11)5(6-9)7(3)10/h9-11H,1-2H3 |
Clave InChI |
MOZOXQJRNRYNQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=NO)N1O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate](/img/structure/B13831386.png)






![2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)






